Methyl 3-(chlorosulfonyl)propanoate

Description

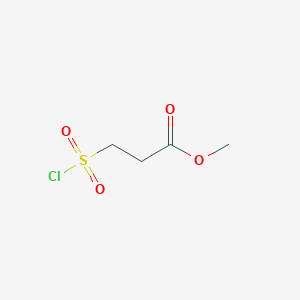

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chlorosulfonylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJZGJNMJBUUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407191 | |

| Record name | methyl 3-(chlorosulfonyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15441-07-3 | |

| Record name | Propanoic acid, 3-(chlorosulfonyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15441-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-(chlorosulfonyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(chlorosulfonyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)propanoate: A Key Bifunctional Linker in Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(chlorosulfonyl)propanoate, a versatile bifunctional linker increasingly utilized in the synthesis of complex therapeutic agents. The document elucidates the compound's core chemical attributes, provides a detailed synthesis protocol, and explores its critical application in the construction of targeted therapeutics, with a particular focus on Proteolysis Targeting Chimeras (PROTACs). The reactivity of the sulfonyl chloride moiety is examined in detail, supported by a step-by-step protocol for its reaction with primary amines. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, offering both foundational knowledge and actionable experimental procedures to leverage the unique capabilities of this important chemical tool.

Introduction: The Strategic Importance of Bifunctional Linkers in Drug Design

The paradigm of modern drug discovery is increasingly shifting towards modalities that offer high target specificity and novel mechanisms of action. Bifunctional molecules, which possess two distinct reactive or binding moieties, are at the forefront of this evolution. These molecules serve as bridges, connecting a target-binding ligand to an effector molecule, thereby creating a conjugate with a purpose-driven function. This compound (CAS Number: 15441-07-3) has emerged as a valuable building block in this field, offering a desirable combination of reactivity and structural simplicity.[1][2] Its utility is particularly pronounced in the burgeoning field of targeted protein degradation, where it can be employed as a component of the linker in PROTACs. This guide provides an in-depth exploration of its synthesis, reactivity, and application, empowering researchers to effectively integrate this versatile reagent into their drug discovery workflows.

Core Compound Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 15441-07-3 | [1][2] |

| Molecular Formula | C4H7ClO4S | |

| Molecular Weight | 186.61 g/mol | |

| Appearance | Liquid | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through a two-step process starting from readily available precursors: the esterification of 3-mercaptopropionic acid followed by the oxidative chlorination of the resulting thiol.

Step 1: Esterification of 3-Mercaptopropionic Acid

The initial step involves the Fischer esterification of 3-mercaptopropionic acid with methanol, typically catalyzed by a strong acid like sulfuric acid, to produce methyl 3-mercaptopropionate.

Reaction: HOOC-CH₂-CH₂-SH + CH₃OH --[H₂SO₄]--> CH₃OOC-CH₂-CH₂-SH + H₂O

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-mercaptopropionic acid and an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Remove the excess methanol under reduced pressure. The crude product is then typically purified by distillation.

Step 2: Oxidative Chlorination of Methyl 3-mercaptopropionate

The subsequent step involves the conversion of the thiol group of methyl 3-mercaptopropionate into a sulfonyl chloride. This transformation is commonly achieved using an oxidizing agent in the presence of a chlorine source.

Reaction: CH₃OOC-CH₂-CH₂-SH + Oxidizing/Chlorinating Agent --> CH₃OOC-CH₂-CH₂-SO₂Cl

Experimental Protocol:

-

Reaction Setup: In a reaction vessel suitable for gas dispersion, dissolve methyl 3-mercaptopropionate in an appropriate solvent system, which may include aqueous acid to facilitate the reaction.

-

Chlorination: Bubble chlorine gas through the solution at a controlled rate while maintaining a low temperature (typically 0-10°C) to manage the exothermic reaction.

-

Monitoring: The reaction progress can be monitored by the disappearance of the starting thiol using techniques like gas chromatography (GC) or TLC.

-

Workup and Isolation: Upon completion, the reaction mixture is typically worked up by separating the organic layer, washing with a reducing agent solution (e.g., sodium bisulfite) to quench excess chlorine, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The final product is often purified by vacuum distillation to achieve high purity.

Reactivity and Application in Drug Discovery: The Sulfonamide Bond Formation

The synthetic utility of this compound lies in the high reactivity of its sulfonyl chloride group towards nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction is a cornerstone of its application as a bifunctional linker.

General Reaction with Primary Amines

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrochloric acid. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is typically added to scavenge the HCl produced.

Reaction: CH₃OOC-CH₂-CH₂-SO₂Cl + R-NH₂ --[Base]--> CH₃OOC-CH₂-CH₂-SO₂-NH-R + Base·HCl

Experimental Protocol: Synthesis of Methyl 3-(benzylsulfamoyl)propanoate

This protocol provides a representative example of the reaction of this compound with a primary amine.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: To a solution of benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise over 15 minutes.

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure methyl 3-(benzylsulfamoyl)propanoate.

Application in PROTAC Synthesis: A Conceptual Workflow

This compound is an attractive linker component for the synthesis of PROTACs. Its two functional handles, the reactive sulfonyl chloride and the ester, which can be hydrolyzed to a carboxylic acid, allow for the sequential attachment of a ligand for an E3 ubiquitin ligase and a ligand for a target protein.

Caption: Conceptual workflow for PROTAC synthesis using this compound.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Causes severe skin burns and eye damage.[3] Harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Avoid breathing fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere.[3]

-

In case of exposure:

-

Skin contact: Immediately wash with plenty of water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

Inhalation: Move person into fresh air.

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

This compound is a valuable and versatile bifunctional linker with significant applications in modern drug discovery. Its straightforward synthesis and the robust reactivity of its sulfonyl chloride group make it an excellent choice for conjugating molecular fragments. The protocols and conceptual workflows presented in this guide are intended to provide researchers with the necessary information to confidently and effectively utilize this important chemical tool in the design and synthesis of novel therapeutics. As the field of targeted therapies continues to expand, the strategic application of well-defined linkers like this compound will undoubtedly play a crucial role in the development of the next generation of precision medicines.

References

Methyl 3-(chlorosulfonyl)propanoate: A Bifunctional Reagent for Chemical Biology and Drug Discovery

Abstract

Methyl 3-(chlorosulfonyl)propanoate is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry, chemical biology, and drug development. Its structure incorporates a reactive sulfonyl chloride and a methyl ester, rendering it a valuable building block for the synthesis of a diverse array of compounds. This technical guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility as a linker in the design of Proteolysis Targeting Chimeras (PROTACs). Detailed protocols and mechanistic insights are provided to enable its effective use in the laboratory.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery, the ability to selectively modify and connect molecular entities is paramount. Bifunctional reagents, which possess two distinct reactive functional groups, are indispensable tools in this endeavor. This compound (CAS No: 15441-07-3) has emerged as a reagent of interest due to its orthogonal reactivity.[1][2][3][4][5] The highly electrophilic sulfonyl chloride group readily reacts with nucleophiles such as amines to form stable sulfonamide linkages, while the methyl ester provides a handle for subsequent chemical transformations, including hydrolysis to a carboxylic acid or amidation. This dual functionality makes it an ideal component for constructing more complex molecular architectures, most notably as a flexible linker in PROTACs.[6][7][8][9] This guide will elucidate the fundamental chemical characteristics of this reagent and provide practical insights into its application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is essential for its proper handling, characterization, and use in synthesis.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 15441-07-3 | [1] |

| Molecular Formula | C₄H₇ClO₄S | [4] |

| Molecular Weight | 186.61 g/mol | [4] |

| Appearance | Liquid | |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Boiling Point | 245.7 ± 23.0 °C at 760 mmHg | [2] |

| Flash Point | 102.4 ± 22.6 °C | [2] |

| InChI Key | LWJZGJNMJBUUMC-UHFFFAOYSA-N | |

| SMILES | COC(=O)CCS(=O)(=O)Cl | [3] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl ester protons (-OCH₃) around 3.7 ppm.

-

A triplet for the methylene group adjacent to the ester (-CH₂-COOCH₃) around 2.9 ppm.

-

A triplet for the methylene group adjacent to the sulfonyl chloride (-CH₂-SO₂Cl) around 3.6 ppm.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit four signals corresponding to the four unique carbon environments:

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands indicative of its functional groups:

-

A strong C=O stretch for the ester at approximately 1740 cm⁻¹.

-

Two strong S=O stretches for the sulfonyl chloride, typically found around 1370 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric).

-

Synthesis and Handling

The synthesis of this compound is most logically achieved through the oxidative chlorination of its corresponding thiol precursor, Methyl 3-mercaptopropanoate.

Proposed Synthetic Pathway

The conversion of thiols to sulfonyl chlorides is a well-established transformation in organic chemistry.[12] The reaction typically proceeds via the formation of a disulfide intermediate, followed by cleavage and oxidation with a chlorinating agent.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS#:15441-07-3 | Chemsrc [chemsrc.com]

- 3. 15441-07-3|this compound|BLD Pharm [bldpharm.com]

- 4. americanelements.com [americanelements.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. mdpi.com [mdpi.com]

- 12. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

"Methyl 3-(chlorosulfonyl)propanoate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 3-(chlorosulfonyl)propanoate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of this compound (CAS No. 15441-07-3). The content herein is structured to deliver not only a procedural methodology but also the underlying chemical principles and safety imperatives that govern this synthesis. Our focus is on providing a robust, replicable, and safe pathway to this valuable chemical intermediate.

Introduction and Strategic Importance

This compound is a bifunctional organic compound featuring both a methyl ester and a sulfonyl chloride group.[1][2][3] This unique structure makes it a highly versatile building block in organic synthesis. It is particularly valuable in the pharmaceutical industry as a linker molecule, including for Proteolysis Targeting Chimeras (PROTACs), and in the development of novel chemical entities where the introduction of a sulfonyl group is desired.[1] The sulfonyl chloride moiety is a reactive handle for forming sulfonamides, sulfonate esters, and other sulfur-containing structures, while the ester provides a site for further chemical modification.

The most direct and industrially relevant pathway for the synthesis of this compound is the oxidative chlorination of its thiol precursor, methyl 3-mercaptopropionate. This guide will focus exclusively on this efficient and scalable method.

The Core Synthesis Pathway: Oxidative Chlorination

The conversion of a thiol to a sulfonyl chloride is a fundamental transformation in organosulfur chemistry. The process involves the oxidation of the sulfur atom from a -2 oxidation state in the thiol to a +6 state in the sulfonyl chloride, concurrently with chlorination.

Reaction Principle and Mechanism

The primary starting material for this synthesis is methyl 3-mercaptopropionate (CAS No. 2935-90-2), a readily available sulfur-containing ester.[4][5][6] The core of the reaction is the treatment of this thiol with a strong oxidizing and chlorinating agent. A common and effective method involves the use of chlorine gas in an acidic aqueous medium.

The reaction proceeds through a series of oxidative steps. The thiol is first oxidized to intermediate sulfur species such as sulfenyl chlorides (R-SCl) and sulfinyl chlorides (R-SOCl), before ultimately being fully oxidized to the sulfonyl chloride (R-SO₂Cl). The presence of water and acid (typically hydrochloric acid) is crucial for this process. The reaction is highly exothermic and generates significant amounts of hydrogen chloride (HCl) as a byproduct.

Caption: Simplified reaction mechanism for oxidative chlorination.

Causality Behind Experimental Choices

-

Choice of Reagent : While other chlorinating agents like sulfuryl chloride (SO₂Cl₂) can be used, chlorine gas in an aqueous acidic solution is often preferred for its potency and cost-effectiveness in large-scale production.[7] The acidic medium helps to stabilize the intermediate species and facilitates the reaction.

-

Temperature Control : The reaction is vigorously exothermic. Maintaining a low temperature (typically 0-10°C) is critical. Failure to do so can lead to uncontrolled side reactions, degradation of the product, and a significant safety risk from rapid gas evolution and pressure buildup.

-

Solvent System : The use of an aqueous system, often with an organic co-solvent like dichloromethane to dissolve the starting material, allows for efficient heat dissipation and facilitates the reaction between the gaseous chlorine and the liquid-phase substrate.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and safety measures integrated into the workflow. All operations must be conducted in a certified, high-performance chemical fume hood.

Materials and Equipment

| Compound | CAS No. | MW ( g/mol ) | Boiling Point (°C) |

| Methyl 3-mercaptopropionate | 2935-90-2 | 120.17 | ~181-183 |

| This compound | 15441-07-3 | 186.61 | 137-144 @ 18 Torr[3] |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | N/A |

| Chlorine Gas | 7782-50-5 | 70.90 | -34.04 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 39.6 |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | N/A |

Equipment :

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas dispersion tube.

-

Ice-salt bath for cooling.

-

Gas flow meter for chlorine.

-

Gas trap/scrubber containing sodium hydroxide solution to neutralize excess chlorine and HCl gas.

-

Separatory funnel.

-

Rotary evaporator.

-

Vacuum distillation apparatus.

Step-by-Step Synthesis Workflow

Caption: Step-by-step experimental workflow for the synthesis.

-

Reactor Setup and Charging : In a 1 L three-necked flask, combine methyl 3-mercaptopropionate (e.g., 0.5 mol, 60.09 g), dichloromethane (200 mL), and concentrated hydrochloric acid (50 mL).

-

Cooling : Immerse the flask in an ice-salt bath and begin stirring. Cool the internal temperature to between 0°C and 5°C.

-

Chlorination : Once the target temperature is reached and stable, begin bubbling chlorine gas through the gas dispersion tube into the reaction mixture at a steady, controlled rate. Crucial : Monitor the temperature closely; it must not exceed 10°C. Adjust the chlorine flow rate as needed to manage the exotherm. The reaction mixture will typically turn yellow-green.

-

Monitoring : The reaction is generally complete after approximately 1.5-2.0 molar equivalents of chlorine have been added. The endpoint can be confirmed by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of an aliquot.

-

Quenching and Work-up : Once the reaction is complete, stop the chlorine flow and slowly pour the reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring. Transfer the mixture to a separatory funnel.

-

Extraction and Neutralization : Separate the lower organic (DCM) layer. Wash the organic layer sequentially with cold water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 150 mL - CAUTION : vigorous gas evolution), and finally with brine (150 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product as a dense, pale yellow oil.

-

Purification : Purify the crude oil by vacuum distillation (e.g., at ~18 Torr) to obtain the final product, this compound, as a clear liquid.[3]

Product Characterization

To ensure the integrity of the synthesis, the final product must be rigorously characterized:

-

¹H NMR (CDCl₃, 400 MHz) : δ ~3.75 (s, 3H, -OCH₃), 3.80 (t, 2H, -CH₂SO₂Cl), 3.10 (t, 2H, -CH₂CO₂Me). These shifts are predictive and should be confirmed experimentally.

-

¹³C NMR (CDCl₃, 100 MHz) : Expected peaks for the carbonyl carbon, ester methyl carbon, and the two methylene carbons.

-

IR (neat, cm⁻¹) : Strong absorptions at ~1735 (C=O, ester), ~1375 (S=O, asymmetric stretch), and ~1180 (S=O, symmetric stretch).

Critical Safety and Handling Protocols

Trustworthiness in chemical synthesis is rooted in an unwavering commitment to safety. The reagents used in this procedure are hazardous and require strict handling protocols.

-

General Precautions : All manipulations must be performed in a chemical fume hood.[8] Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber), is mandatory.[8][9] An emergency eyewash station and safety shower must be immediately accessible.[8][9]

-

Thiol Handling : Methyl 3-mercaptopropionate has a strong, unpleasant odor. Handle in a well-ventilated fume hood and use appropriate containment.[6]

-

Chlorine Gas : Chlorine is acutely toxic if inhaled and is a strong oxidant. Use only in a well-maintained and tested system with a proper gas trap.

-

Sulfuryl Chloride/Thionyl Chloride (If used as alternatives) : These reagents are highly corrosive and react violently with water, releasing toxic gases (HCl, SO₂).[9][10][11][12] They must be handled under inert, anhydrous conditions.[12] Storage should be in a cool, dry, well-ventilated area away from incompatible materials.[13]

-

Product Handling : this compound is a sulfonyl chloride and should be treated as a corrosive and moisture-sensitive compound. It causes severe skin burns and eye damage.[14] Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[14][15]

-

Waste Disposal : All liquid and solid waste, including aqueous washes and contaminated materials, must be collected in properly labeled hazardous waste containers for disposal according to institutional and governmental regulations.[8]

References

- 1. 15441-07-3 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 2. americanelements.com [americanelements.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. nbinno.com [nbinno.com]

- 5. Methyl 3-mercaptopropionate | C4H8O2S | CID 18050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 2935-90-2: Methyl 3-mercaptopropionate | CymitQuimica [cymitquimica.com]

- 7. US3577416A - Process for the selective chlorination of alkylmercapto-substituted s-triazines - Google Patents [patents.google.com]

- 8. drexel.edu [drexel.edu]

- 9. nj.gov [nj.gov]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 13. Everything about Sulfuryl Chloride [yufenggp.com]

- 14. This compound | 15441-07-3 [sigmaaldrich.com]

- 15. 15441-07-3|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Stability and Storage of Methyl 3-(chlorosulfonyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methyl 3-(chlorosulfonyl)propanoate is a versatile bifunctional reagent increasingly utilized in pharmaceutical and materials science for the introduction of sulfonylpropanoate moieties. Its utility is, however, intrinsically linked to its chemical stability. As a reactive sulfonyl chloride and an ester, the molecule is susceptible to degradation, primarily through hydrolysis. This technical guide provides an in-depth analysis of the stability of this compound, detailing its degradation pathways, recommended storage conditions, and analytical methodologies for purity assessment. By understanding the fundamental principles governing its stability, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes.

Introduction: The Chemical Versatility and Inherent Reactivity of this compound

This compound, with the chemical formula C₄H₇ClO₄S, is a valuable building block in organic synthesis. The presence of two reactive functional groups—a sulfonyl chloride and a methyl ester—allows for a wide range of chemical transformations. The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonates, and thioesters, respectively. The methyl ester provides a handle for further modifications, including hydrolysis to the corresponding carboxylic acid or amidation.

This dual reactivity makes this compound a key intermediate in the synthesis of various compounds, including novel drug candidates and functionalized polymers. However, the very reactivity that makes this compound synthetically useful also renders it susceptible to degradation. Understanding and controlling its stability is therefore paramount for its effective use.

Chemical Stability and Degradation Pathways

The primary factor influencing the stability of this compound is its sensitivity to nucleophilic attack, particularly by water. Other factors such as temperature and pH also play a significant role in its degradation profile.

Hydrolytic Instability: The Dominant Degradation Pathway

The sulfonyl chloride functional group is highly susceptible to hydrolysis. In the presence of moisture, this compound readily reacts with water to form 3-(sulfopropanoyl)oxy methyl ester and hydrochloric acid. This reaction is typically rapid and exothermic.

-

Mechanism of Hydrolysis: The hydrolysis of sulfonyl chlorides generally proceeds through a nucleophilic substitution mechanism at the sulfur atom. While the precise mechanism can be influenced by the solvent and the structure of the sulfonyl chloride, an SN2-like pathway is often proposed for aliphatic sulfonyl chlorides in neutral aqueous conditions.

The generated hydrochloric acid can further catalyze the hydrolysis of the methyl ester group, although this process is generally slower than the hydrolysis of the sulfonyl chloride. The final degradation product in an aqueous environment is 3-sulfopropanoic acid.

Caption: Primary degradation pathway of this compound via hydrolysis.

Thermal Stability

While specific studies on the thermal decomposition of this compound are not extensively documented, aliphatic sulfonyl chlorides, in general, can decompose at elevated temperatures. Decomposition pathways may involve the elimination of sulfur dioxide and the formation of the corresponding alkyl chloride. For this compound, this could potentially lead to the formation of methyl 3-chloropropanoate and sulfur dioxide.

It is crucial to avoid high temperatures during storage and handling to prevent thermal degradation, which not only reduces the purity of the reagent but can also lead to the generation of corrosive and toxic byproducts like sulfur dioxide and hydrogen chloride (if moisture is present). Conditions to avoid include heat, flames, and sparks[1].

Recommended Storage and Handling Protocols

To maintain the integrity and reactivity of this compound, strict adherence to proper storage and handling procedures is essential. The following recommendations are based on supplier safety data sheets and general best practices for handling reactive sulfonyl chlorides.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[2] | To minimize thermal degradation and slow down potential hydrolytic reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[2] | To exclude atmospheric moisture and prevent hydrolysis. |

| Container | Tightly sealed, original container | To prevent contamination and exposure to moisture and air. |

| Location | Cool, dry, well-ventilated area | To ensure a stable environment and dissipate any potential vapors. |

Incompatible Materials

This compound should be stored away from the following materials to prevent vigorous and potentially hazardous reactions:

-

Water: Reacts vigorously to produce hydrochloric acid and the corresponding sulfonic acid[3].

-

Alcohols and Amines: Reacts readily to form sulfonate esters and sulfonamides, respectively.

-

Bases (e.g., hydroxides, carbonates): Will accelerate hydrolysis and other decomposition reactions.

-

Oxidizing agents: May lead to vigorous or explosive reactions[1].

Handling Procedures

Due to its corrosive and moisture-sensitive nature, this compound should only be handled by trained personnel in a well-ventilated fume hood. The following personal protective equipment (PPE) is mandatory:

-

Chemical-resistant gloves (e.g., nitrile, neoprene)

-

Safety goggles and a face shield

-

Laboratory coat

All equipment used for handling, such as syringes and reaction vessels, must be thoroughly dried before use to prevent introducing moisture. It is advisable to work under an inert atmosphere for all transfers and reactions.

Analytical Methods for Purity and Stability Assessment

Regularly assessing the purity of this compound is crucial, especially for long-term storage or before use in sensitive applications. Several analytical techniques can be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation and purity assessment of this compound. The presence of the primary hydrolysis product, 3-(sulfopropanoyl)oxy methyl ester, can be detected by the appearance of new signals and a change in the chemical shifts of the protons adjacent to the sulfonyl group.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~3.75 (s, 3H, -OCH₃)

-

δ ~3.65 (t, 2H, -CH₂-SO₂Cl)

-

δ ~2.95 (t, 2H, -CH₂-COOCH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~171.0 (C=O)

-

δ ~58.0 (-CH₂-SO₂Cl)

-

δ ~52.5 (-OCH₃)

-

δ ~28.0 (-CH₂-COOCH₃)

-

Protocol for NMR Sample Preparation:

-

Work in a glove box or under a stream of inert gas.

-

Use a dry NMR tube and a deuterated solvent that has been stored over molecular sieves (e.g., CDCl₃).

-

Quickly transfer a small amount of this compound into the NMR tube.

-

Add the deuterated solvent via a dry syringe.

-

Cap the NMR tube securely and acquire the spectrum immediately.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for detecting volatile impurities and degradation products. Due to the reactivity of the sulfonyl chloride, derivatization may be necessary for robust analysis, though direct injection can be performed with care. The primary degradation product, 3-(sulfopropanoyl)oxy methyl ester, would likely need derivatization (e.g., silylation) to be observed by GC-MS. The thermal decomposition product, methyl 3-chloropropanoate, should be readily detectable.

Protocol for GC-MS Analysis (Direct Injection):

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Injector: Use a split/splitless inlet, typically in split mode to avoid overloading the column. Ensure the injector liner is clean and deactivated.

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute the compound and any potential impurities.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-300).

Caption: Workflow for purity assessment of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity assessment and can be developed into a stability-indicating method. A reversed-phase HPLC method can separate the parent compound from its more polar hydrolysis product. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) or the use of a derivatizing agent may be necessary for high sensitivity.

Protocol for Stability-Indicating HPLC Method Development:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

-

Detection: UV detector at a low wavelength (e.g., 210 nm) or an evaporative light scattering detector (ELSD).

-

Forced Degradation Study:

-

Acid Hydrolysis: Treat a sample with dilute HCl at a slightly elevated temperature (e.g., 40°C).

-

Base Hydrolysis: Treat a sample with dilute NaOH at room temperature.

-

Oxidative Degradation: Treat a sample with dilute H₂O₂.

-

Thermal Degradation: Heat a solid sample in an oven.

-

Photodegradation: Expose a sample to UV light.

-

-

Method Validation: Analyze the stressed samples to ensure the method can separate the parent compound from all degradation products. Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a powerful synthetic tool whose efficacy is directly tied to its purity. Its inherent reactivity towards moisture necessitates careful handling and storage to prevent hydrolysis, the primary degradation pathway. By adhering to the recommended storage conditions of 2-8°C under an inert atmosphere and utilizing appropriate analytical techniques such as NMR, GC-MS, and HPLC to monitor its purity, researchers can ensure the integrity of this valuable reagent. A thorough understanding of its stability profile is not just a matter of good laboratory practice; it is a prerequisite for reliable and reproducible research and development.

References

Navigating the Reactivity of Methyl 3-(chlorosulfonyl)propanoate: A Technical Safety Guide for Researchers

For the drug development professional, researcher, and scientist, the introduction of novel reagents into a workflow demands a comprehensive understanding of their chemical behavior, particularly concerning safety. Methyl 3-(chlorosulfonyl)propanoate, a versatile building block in organic synthesis, is one such reagent that requires meticulous handling. This guide provides an in-depth technical overview of its safety profile, moving beyond a standard Safety Data Sheet (SDS) to offer practical insights and protocols grounded in chemical principles.

The Chemical Profile: Understanding Inherent Risks

This compound (CAS Number: 15441-07-3) is a bifunctional molecule containing both a methyl ester and a sulfonyl chloride.[1] This combination of functional groups is key to its synthetic utility, but also dictates its primary hazards. The electrophilic nature of the sulfonyl chloride group makes the compound highly reactive towards nucleophiles, including water and biological macromolecules. This reactivity is the root cause of its corrosive and irritant properties.

The compound is classified as causing severe skin burns and eye damage. Inhalation, skin contact, or ingestion can be harmful.[2] It is crucial to recognize that these hazards are not merely superficial; contact can lead to significant tissue damage. The signal word "Danger" on its labeling underscores the need for stringent safety measures.

Table 1: Key Physicochemical and Safety Data for this compound

| Property | Value | Source |

| Molecular Formula | C4H7ClO4S | [2][3] |

| Molecular Weight | 186.61 g/mol | [2][3] |

| Appearance | Liquid | |

| Boiling Point | 245.7 °C at 760 mmHg | [2][3] |

| Density | 1.43 g/cm³ | [3] |

| Flash Point | 102.4 °C | [2][3] |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| GHS Pictogram | GHS05 (Corrosion) | |

| Hazard Statements | H314: Causes severe skin burns and eye damage |

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

Given the hazardous nature of this compound, a robust safety strategy relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

The Primary Barrier: Engineering Controls

All work with this compound must be conducted in a certified chemical fume hood.[2] This is non-negotiable. The fume hood provides critical protection against the inhalation of corrosive vapors and potential aerosols. An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment: Your Last Line of Defense

The selection of PPE should be based on a thorough risk assessment. The following are mandatory:

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[2] Given the severe eye damage potential, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during initial transfers.

-

Skin Protection:

-

Lab Coat: A flame-retardant lab coat is required. Ensure it is fully buttoned to provide maximum coverage.

-

Additional Protection: For tasks with a higher risk of splashing, such as transfers of large volumes, consider using a chemical-resistant apron and arm sleeves.

Safe Handling and Storage Protocols

The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.

Handling

-

Work in a Fume Hood: As previously stated, all manipulations must occur within a chemical fume hood.[2]

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and water, as these can trigger vigorous or exothermic reactions.[2]

-

Controlled Dispensing: Use a syringe or a cannula for transferring the liquid to minimize the risk of spills and exposure. Avoid pouring directly from the bottle.

-

Grounding: For larger quantities, take precautionary measures against static discharge.[4]

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[2]

Storage

-

Refrigeration: Store in a tightly closed container in a refrigerator at 2-8°C.[2]

-

Inert Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent reaction with atmospheric moisture.

-

Segregation: Store away from incompatible materials.

Emergency Procedures: A Proactive Approach

Preparedness is paramount when working with hazardous chemicals.

First Aid Measures

Immediate and appropriate first aid is critical in mitigating the effects of exposure.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.[2]

-

Skin Contact: Promptly wash the affected skin with plenty of water.[5] Remove contaminated clothing and shoes immediately.[2] If irritation persists, seek medical attention.[2]

-

Inhalation: Move the exposed person to fresh air at once.[5] If breathing has stopped, perform artificial respiration.[5] Seek immediate medical attention.[2]

-

Ingestion: Do not induce vomiting. Wash out the mouth with water.[2] Seek immediate medical attention.[2][5]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate: Alert others in the vicinity and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

-

Containment: For small spills, absorb the material with an inert, non-combustible absorbent, such as sand or vermiculite.[2]

-

Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if necessary.[2]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a designated, labeled, and sealed container.

-

Disposal: Arrange for disposal by a licensed professional waste disposal service.[2] Do not dispose of this chemical down the drain or in regular trash.[2]

Visualizing Safety Workflows

To further clarify the logical flow of safety procedures, the following diagrams illustrate key decision-making processes.

References

A Technical Guide to Biomolecule Derivatization using Methyl 3-(chlorosulfonyl)propanoate

Introduction

In the fields of proteomics, metabolomics, and drug development, the sensitive and accurate quantification of biomolecules is paramount. However, many critical analytes, such as peptides, amino acids, and small molecule amines, lack the intrinsic physicochemical properties required for optimal detection by modern analytical platforms like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Chemical derivatization addresses this challenge by covalently modifying the analyte to introduce desirable characteristics, such as a chromophore for UV detection, a fluorophore for fluorescence detection, or a fixed charge for improved ionization in mass spectrometry.[1][2]

Methyl 3-(chlorosulfonyl)propanoate (MCSP) is a versatile derivatization reagent that offers a unique combination of features for the analysis of biomolecules. Its bifunctional nature, possessing both a highly reactive sulfonyl chloride group and a methyl ester, allows for robust and specific tagging of nucleophilic functional groups. This guide provides a comprehensive overview of the chemistry, application, and analytical considerations for using MCSP as a derivatization agent for biomolecules.

Chemical Profile of this compound:

-

Molecular Formula: C₄H₇ClO₄S[4]

-

Structure: COC(=O)CCS(=O)(=O)Cl

The Chemistry of MCSP Derivatization

Mechanism of Action: Sulfonamide Bond Formation

The core of MCSP's utility lies in the reactivity of its sulfonyl chloride (-SO₂Cl) moiety. Sulfonyl chlorides are potent electrophiles that readily react with nucleophiles, most notably primary and secondary amines, to form highly stable sulfonamide bonds.[6][7][8] This reaction is the foundation for derivatizing proteins, peptides, and amine-containing metabolites.

The reaction proceeds via a nucleophilic attack from the lone pair of electrons on the amine's nitrogen atom onto the electron-deficient sulfur atom of the sulfonyl chloride.[1] This is followed by the elimination of a chloride ion, forming the stable N-substituted sulfonamide and generating hydrochloric acid (HCl) as a byproduct.[1][9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 15441-07-3 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 4. scbt.com [scbt.com]

- 5. americanelements.com [americanelements.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

The Versatility of Methyl 3-(chlorosulfonyl)propanoate in Modern Organic Synthesis: A Technical Guide

Abstract

Methyl 3-(chlorosulfonyl)propanoate has emerged as a highly versatile and valuable building block in contemporary organic synthesis. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a methyl ester, allows for its strategic incorporation into a diverse array of molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the construction of sulfonamides, the synthesis of cyclic sulfonates (sultones), and its role as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this reagent in their synthetic endeavors.

Introduction: Unveiling a Bifunctional Linchpin

In the landscape of organic synthesis, reagents that offer dual reactivity are of paramount importance, enabling the streamlined construction of complex molecules. This compound (CAS No: 15441-07-3) is one such reagent, a colorless liquid that serves as a cornerstone for introducing the sulfonyl moiety while providing a latent carboxylic acid functionality via its methyl ester.[1][2][3][4][5][6][7][8] The strategic placement of these two functional groups allows for sequential or orthogonal chemical transformations, making it an invaluable tool in medicinal chemistry and materials science.

The reactivity of the sulfonyl chloride group is the primary driver of its synthetic utility. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack.[9][10] This inherent reactivity, coupled with the potential for subsequent modification of the ester group, underpins the diverse applications discussed in this guide.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's properties is crucial for its safe and effective use.

| Property | Value | Reference |

| Molecular Formula | C₄H₇ClO₄S | [1] |

| Molecular Weight | 186.61 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 245.7 ± 23.0 °C at 760 mmHg | [8] |

| Density | 1.4 ± 0.1 g/cm³ | [8] |

| Storage | 2-8°C under an inert atmosphere | [3] |

Safety Profile: this compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood. It is incompatible with strong oxidizing agents and moisture.

Core Application: Synthesis of N-Substituted Sulfonamides

The synthesis of sulfonamides is arguably the most widespread application of this compound. The sulfonamide functional group is a key pharmacophore found in a multitude of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[11] The reaction proceeds via a nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[11][12]

Mechanistic Rationale

The formation of a sulfonamide from a sulfonyl chloride and an amine is generally believed to proceed through a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom. This is followed by the expulsion of the chloride leaving group. A base is typically required to neutralize the hydrochloric acid generated during the reaction.[9][13]

Caption: General mechanism for sulfonamide formation.

Detailed Experimental Protocol: Synthesis of Methyl 3-(N-benzylsulfamoyl)propanoate

This protocol details the synthesis of a representative N-substituted sulfonamide using this compound and benzylamine.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Addition of Base and Amine: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of benzylamine (1.0 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 3-(N-benzylsulfamoyl)propanoate.

Advanced Application: Synthesis of γ-Sultones via Intramolecular Cyclization

Sultones, cyclic esters of hydroxysulfonic acids, are valuable synthetic intermediates and have shown a range of biological activities.[6][8] this compound can serve as a precursor to γ-sultones through a two-step sequence involving reduction of the ester to a primary alcohol followed by intramolecular cyclization.

Proposed Synthetic Pathway

The transformation involves the selective reduction of the methyl ester to a primary alcohol. This intermediate, 3-(chlorosulfonyl)propan-1-ol, can then undergo an intramolecular nucleophilic attack of the hydroxyl group on the sulfonyl chloride in the presence of a non-nucleophilic base to yield the γ-sultone.

Caption: Proposed workflow for γ-sultone synthesis.

Postulated Experimental Protocol

Step 1: Reduction of the Methyl Ester

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) or ethanol

-

Standard work-up reagents (e.g., water, 1 M HCl, ethyl acetate)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of the reducing agent (e.g., LiAlH₄ in THF).

-

Cool the solution to 0 °C and slowly add a solution of this compound in the same anhydrous solvent.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water and 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude 3-(chlorosulfonyl)propan-1-ol.

Step 2: Intramolecular Cyclization

Materials:

-

Crude 3-(chlorosulfonyl)propan-1-ol

-

Triethylamine or another non-nucleophilic base

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the crude alcohol from the previous step in anhydrous DCM under an inert atmosphere.

-

Add triethylamine (1.5 eq) dropwise at room temperature.

-

Stir the reaction for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, wash the reaction mixture with 1 M HCl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired γ-sultone.

Cutting-Edge Application: A Bifunctional Linker in PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[7][14] The linker connecting the E3 ligase ligand and the target protein ligand is a critical component of a PROTAC, influencing its efficacy and physicochemical properties. This compound is an attractive starting material for the synthesis of flexible alkyl-sulfonamide-based linkers.

Conceptual Workflow for PROTAC Linker Synthesis and Conjugation

The dual reactivity of this compound allows for a modular approach to PROTAC synthesis. For instance, the sulfonyl chloride can be reacted with an amine-functionalized E3 ligase ligand. The resulting methyl ester can then be hydrolyzed to the corresponding carboxylic acid, which can be coupled to an amine-functionalized target protein ligand using standard peptide coupling reagents.

Caption: Conceptual workflow for PROTAC synthesis.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its bifunctional nature provides a gateway to a wide range of molecular scaffolds, from fundamental sulfonamides to complex PROTACs. The protocols and conceptual frameworks presented in this guide are intended to serve as a practical resource for chemists in both academic and industrial settings, enabling the innovative application of this valuable building block in their research and development endeavors. The continued exploration of the reactivity of this compound is poised to unlock new synthetic methodologies and contribute to the advancement of chemical science.

References

- 1. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Journal articles: 'Sultone' – Grafiati [grafiati.com]

- 5. synmedchem.com [synmedchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 11. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. eurjchem.com [eurjchem.com]

- 14. researchgate.net [researchgate.net]

Basic principles of using "Methyl 3-(chlorosulfonyl)propanoate"

An In-Depth Technical Guide to the Application of Methyl 3-(chlorosulfonyl)propanoate in Modern Synthesis

Abstract

This compound (CAS No. 15441-07-3) is a versatile bifunctional reagent of significant interest to researchers in synthetic chemistry and drug development. Possessing both a highly reactive sulfonyl chloride and a modifiable methyl ester, it serves as a valuable building block for introducing sulfonamide and sulfonate ester moieties tethered to a propanoate linker. This guide provides a comprehensive overview of its chemical properties, core reactivity, and mechanistic principles. It details field-proven protocols for its safe handling, storage, and application in the synthesis of key molecular scaffolds, emphasizing the causality behind experimental choices to ensure reproducible and reliable outcomes.

Section 1: Foundational Chemical Profile

This compound is a liquid organic compound that acts as a powerful electrophile.[1][2] Its utility is derived from the strategic placement of two distinct functional groups, enabling sequential or orthogonal chemical transformations.

Nomenclature and Identifiers

| Identifier | Value |

| CAS Number | 15441-07-3[1][3] |

| Molecular Formula | C₄H₇ClO₄S[3][4] |

| IUPAC Name | This compound[2][3] |

| Synonyms | 3-Chlorosulfonyl-Propionic Acid Methyl Ester, Methyl 3-Chlorosulfonylpropionate, 3-Methoxy-3-Oxopropanesulfonyl Chloride[3] |

| MDL Number | MFCD07339056[1][3] |

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 186.61 g/mol | [3][4] |

| Appearance | Liquid | [1][2] |

| Density | ~1.43 g/cm³ | [3][4] |

| Boiling Point | 245.7 °C at 760 mmHg | [3][4] |

| Flash Point | 102.4 °C | [3] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [1][5] |

Structural Analysis

The molecule's structure is fundamental to its reactivity. The electron-withdrawing nature of the two sulfonyl oxygens and the chlorine atom renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using Methyl 3-(chlorosulfonyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Versatility of the Sulfonamide Scaffold and the Utility of Methyl 3-(chlorosulfonyl)propanoate

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. From their initial discovery as antibacterial agents to their current applications as diuretics, anticonvulsants, and carbonic anhydrase inhibitors, the synthesis of novel sulfonamide derivatives remains a critical endeavor in drug discovery.

This compound is a versatile bifunctional reagent that offers a unique platform for the synthesis of novel sulfonamides. The presence of a reactive sulfonyl chloride group allows for the facile introduction of the sulfonamide moiety via reaction with primary or secondary amines. Simultaneously, the methyl ester functionality provides a convenient handle for further chemical elaboration, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies. This application note provides a comprehensive, step-by-step guide to the synthesis of N-substituted sulfonamides using this compound, emphasizing the underlying chemical principles and offering practical insights for successful execution.

Reaction Mechanism: A Nucleophilic Attack at the Sulfur Center

The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic example of a nucleophilic substitution reaction at a sulfur center. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base, typically a non-nucleophilic amine such as triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the sulfonamide product.

Experimental Protocols

This section details the protocols for the synthesis of N-substituted methyl 3-(sulfamoyl)propanoates from this compound and a representative primary or secondary amine.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Typical Purity | Supplier Example |

| This compound | C₄H₇ClO₄S | 186.61 | ≥95% | Sigma-Aldrich |

| Primary or Secondary Amine (e.g., Aniline, Benzylamine) | Varies | Varies | ≥98% | Varies |

| Triethylamine (TEA) or Pyridine | (C₂H₅)₃N or C₅H₅N | 101.19 or 79.10 | ≥99% | Varies |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Varies |

| Diethyl ether | (C₂H₅)₂O | 74.12 | ≥99% | Varies |

| Hydrochloric acid (HCl), 1M solution | HCl | 36.46 | 1 M | Varies |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | Saturated | Varies |

| Brine (saturated NaCl solution) | NaCl | 58.44 | Saturated | Varies |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | Varies |

| Silica gel for column chromatography | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Varies |

General Protocol for the Synthesis of N-Substituted Methyl 3-(sulfamoyl)propanoates

This protocol outlines the reaction of this compound with a generic primary or secondary amine.

1. Reaction Setup:

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equivalent).

-

Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 5-10 mL per mmol of amine).

-

Cool the solution to 0 °C in an ice bath.

2. Base Addition:

-

To the cooled amine solution, add triethylamine or pyridine (1.1 - 1.5 equivalents) dropwise. The use of a slight excess of base ensures complete neutralization of the HCl byproduct.

3. Addition of this compound:

-

In a separate, dry vial, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM.

-

Add the this compound solution dropwise to the stirred amine/base mixture at 0 °C over a period of 15-20 minutes. Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

4. Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of hexanes and ethyl acetate. The product sulfonamide should have a different Rf value compared to the starting amine and sulfonyl chloride.

5. Work-up Procedure:

-

Once the reaction is complete (as indicated by TLC), quench the reaction by adding 1M HCl solution. This will protonate the excess base and any remaining amine.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. These washes remove the amine hydrochloride salt, any unreacted acid chloride (as the sodium sulfonate salt), and residual water, respectively.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

6. Purification:

-

The crude product can be purified by one of the following methods:

-

Recrystallization: If the product is a solid, it can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

-

Flash Column Chromatography: For oils or solids that are difficult to recrystallize, purification by flash column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is typically effective for eluting the sulfonamide.

-

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of N-substituted sulfonamides.

Characterization of the Final Product

The structure and purity of the synthesized N-substituted methyl 3-(sulfamoyl)propanoate should be confirmed by a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will confirm the presence of all expected protons in the molecule. Key signals to look for include the protons of the amine substituent, the methylene groups of the propanoate chain, and the methyl ester singlet. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic or aliphatic amine substituent.[1][2][3][4][5]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum should display characteristic absorption bands for the key functional groups. Expect to see strong S=O stretching vibrations for the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), a C=O stretch for the ester (around 1735 cm⁻¹), and an N-H stretch for secondary sulfonamides (around 3300 cm⁻¹).[6]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is a powerful tool to confirm the molecular weight of the synthesized compound. The observation of the molecular ion peak ([M+H]⁺ or [M+Na]⁺) will provide strong evidence for the successful synthesis.[7]

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final compound. A single, sharp peak in the chromatogram indicates a high degree of purity.

-

Thin-Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems is a good indicator of purity.

-

Potential Challenges and Troubleshooting

-

Hydrolysis of the Methyl Ester: The methyl ester group is susceptible to hydrolysis, especially under basic or acidic conditions.[8][9][10][11] To minimize this side reaction, it is important to use a non-nucleophilic base like triethylamine or pyridine and to perform the aqueous work-up promptly and at low temperatures. If hydrolysis is a significant issue, alternative non-aqueous work-up procedures may be considered.

-

Formation of Disulfonylated Amine: With primary amines, there is a possibility of double addition to the sulfonyl chloride, leading to the formation of a disulfonylated product. Using a slight excess of the amine can help to minimize this side reaction.

-

Purification Difficulties: Some sulfonamides can be difficult to purify due to their polarity or amorphous nature. Careful selection of the chromatographic conditions (solvent system and stationary phase) is crucial for achieving high purity.[12] Reversed-phase HPLC can be a valuable alternative for purifying highly polar sulfonamides.

Safety Precautions

-

This compound: This reagent is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Amines: Many amines are toxic and can be corrosive. Consult the Safety Data Sheet (SDS) for the specific amine being used and handle it with appropriate care.

-

Solvents: Dichloromethane and diethyl ether are volatile and flammable. All operations should be performed away from ignition sources.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of a diverse range of sulfonamides. The straightforward reaction with primary and secondary amines, coupled with the potential for further modification of the ester functionality, makes it an attractive starting material for medicinal chemistry and drug discovery programs. By following the detailed protocols and considering the potential challenges outlined in this application note, researchers can confidently and efficiently synthesize novel sulfonamide derivatives for their specific research needs.

References

- 1. Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. WO2022212194A1 - Khk inhibitors - Google Patents [patents.google.com]

- 7. WO2011098776A1 - 5-ht receptor modulators - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. savemyexams.com [savemyexams.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]

- 12. Reversed-phase high-performance liquid chromatography purification of methyl esters of C(16)-C(28) polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28:8(n-3)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Detailed Guide to the Reaction of Methyl 3-(chlorosulfonyl)propanoate with Amino Acids

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction between Methyl 3-(chlorosulfonyl)propanoate and amino acids. It delves into the underlying reaction mechanism, explores the critical issue of chemoselectivity with various amino acid side chains, and offers detailed, field-proven experimental protocols. The guide emphasizes the causality behind experimental choices to ensure robust and reproducible outcomes. Included are troubleshooting strategies and data presentation aids to facilitate the successful synthesis of novel N-sulfonylated amino acid derivatives, which are valuable scaffolds in medicinal chemistry and bioconjugation.

Introduction

This compound is a bifunctional reagent featuring a highly reactive sulfonyl chloride group and a methyl ester. The sulfonyl chloride moiety is a powerful electrophile that readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reactivity makes it a valuable tool for the modification of amino acids and peptides.

Sulfonamides are a cornerstone of medicinal chemistry, renowned for their presence in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[1][2] Their stability, geometric properties, and ability to participate in hydrogen bonding make them excellent bioisosteres for amide bonds.[3] By reacting this compound with amino acids, researchers can create novel building blocks that incorporate a flexible, ester-terminated side chain, suitable for further derivatization or for modulating the physicochemical properties of the parent amino acid.

This application note will provide the scientific principles and practical steps required to control this reaction, focusing on mechanism, selectivity, and execution.

The Core Reaction: Mechanism and Chemoselectivity

The Sulfonylation Reaction Mechanism

The fundamental reaction is a nucleophilic acyl substitution at the sulfur atom. The nitrogen atom of the amino acid's α-amino group acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. This process expels a chloride ion and, following deprotonation of the nitrogen, yields a stable sulfonamide bond. A critical byproduct of this reaction is hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion and prevent the protonation and deactivation of the starting amine.[4]

Caption: General reaction mechanism for the sulfonylation of an amino acid.

The Critical Role of Reaction Conditions

The success of the sulfonylation reaction hinges on carefully controlled conditions:

-

Base Selection: A base is non-negotiable. For reactions in aqueous media, an inorganic base like Sodium Hydroxide (NaOH) is effective, maintaining a pH of 8-10 to keep the amino group deprotonated and nucleophilic.[2] In anhydrous organic solvents, tertiary amines like triethylamine (TEA) or pyridine are commonly used. They act as HCl scavengers without competing as nucleophiles.[4] An excess of the base (1.1-1.5 equivalents) is typically recommended.

-

Solvent System: The choice of solvent depends on the solubility of the amino acid substrate.

-

Aqueous/Biphasic System (Schotten-Baumann conditions): Ideal for free amino acids, which are often soluble in basic aqueous solutions. The sulfonyl chloride can be dissolved in a minimal amount of a water-immiscible organic solvent and added to the aqueous amino acid solution.[2]

-